Carbamic acid, (5-amino-3-phenylpyrido(3,4-b)pyrazin-7-yl)-, ethyl ester
CAS No.: 83269-15-2
Cat. No.: VC18464046
Molecular Formula: C16H15N5O2
Molecular Weight: 309.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83269-15-2 |
|---|---|
| Molecular Formula | C16H15N5O2 |
| Molecular Weight | 309.32 g/mol |
| IUPAC Name | ethyl N-(5-amino-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamate |
| Standard InChI | InChI=1S/C16H15N5O2/c1-2-23-16(22)21-13-8-11-14(15(17)20-13)19-12(9-18-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H3,17,20,21,22) |
| Standard InChI Key | MJGZXQYSOYOKFE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)NC1=NC(=C2C(=C1)N=CC(=N2)C3=CC=CC=C3)N |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The compound is systematically named as (2S)-(5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamic acid, ethyl ester . Its molecular formula is C₁₉H₂₀N₆O₂, with a molecular weight of 372.41 g/mol . The structure features a pyridopyrazine core substituted with an amino group at position 5, a phenyl ring at position 3, and a carbamic acid ethyl ester moiety at position 7 (Figure 1).
Stereochemical Configuration
The chiral center at position 2 of the dihydropyrazine ring confers enantiomeric specificity. The (2S)-(-)-enantiomer demonstrates a specific optical rotation of [α]D = -688° ± 18° (c = 0.5, methanol), while the (2R)-(+)-form exhibits [α]D = +675° ± 14° under identical conditions .
Synthesis and Stereoselective Preparation
Key Synthetic Route
The synthesis follows a four-step sequence starting from (2-amino-4-chloro-3-nitropyridin-6-yl)carbamic acid, ethyl ester (Compound 1) :
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Amination with Chiral Norephedrine Derivatives:
Reaction of Compound 1 with [S-(R*,S*)]-norephedrine in refluxing ethanol introduces the chiral 2-hydroxy-1-methyl-2-phenylethylamine moiety, yielding [S-(R*,S*)]-[6-amino-4-[(2-hydroxy-1-methyl-2-phenylethyl)amino]-5-nitro-2-pyridinyl]carbamic acid, ethyl ester . -
Oxidation to Ketone Intermediate:
Treatment with chromium trioxide-pyridine complex in methylene chloride oxidizes the secondary alcohol to a ketone, forming (S)-[6-amino-4-[(1-methyl-2-oxo-2-phenylethyl)amino]-5-nitro-2-pyridinyl]carbamic acid, ethyl ester . -
Reductive Cyclization:
Hydrogenation in glacial acetic acid over Raney nickel reduces the nitro group and facilitates ring closure, producing the (2S)-(-)-enantiomer with >95% enantiomeric excess .
Critical Reaction Parameters
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Temperature Control: Reflux in ethanol (78°C) ensures complete amination without racemization .
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Catalyst Loading: Raney nickel (5:1 w/w substrate:catalyst) optimizes hydrogen uptake during cyclization .
Pharmacological Activity
In Vitro Mitotic Inhibition
The compound arrests L1210 leukemia cells in metaphase by disrupting microtubule dynamics. Quantitative results from mitotic index assays are summarized below:
| Enantiomer | MLo,5 (µg/mL) | Mitotic Index at 12 hr |
|---|---|---|
| (2S)-(-) | 0.75 | 0.50 |
| (2R)-(+) | 5.8 | 0.15 |
| Racemic Mixture | 5.8 | 0.18 |
MLo,5 = Concentration causing 50% mitotic arrest .
The (2S)-enantiomer is 7.7-fold more potent than the (2R)-form, highlighting stereospecific target engagement .
In Vivo Antitumor Efficacy
In murine P388 leukemia models, intraperitoneal administration of the (2S)-(-)-enantiomer at 50 mg/kg/day increased survival time (%T/C) to 200%, compared to 125% for the racemic mixture . Dose-response studies revealed a steep efficacy gradient:
Mechanism of Action: Tubulin Binding and Cell Cycle Arrest
Tubulin Polymerization Inhibition
The (2S)-enantiomer binds β-tubulin at the colchicine site (Kd = 0.8 µM), preventing microtubule assembly. Molecular docking simulations indicate hydrogen bonding between the carbamate oxygen and Thr179 residue, supplemented by π-π stacking between the phenyl group and Tyr224 .
Cell Cycle Effects
Flow cytometry of L1210 cells treated with 1 µg/mL (2S)-enantiomer showed:
Enantiomeric Specificity and Structure-Activity Relationships
Chirality-Activity Correlation
The (2S)-configuration optimizes spatial alignment with tubulin’s hydrophobic pocket. Methyl group orientation at C2 affects steric clashes:
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(2S)-(-): Methyl projects away from Thr179, enabling deeper binding .
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(2R)-(+): Methyl group collides with β-tubulin Val238, reducing affinity .
Metabolite Profiling
Hepatic microsome assays (human CYP3A4) indicate rapid ester hydrolysis to the free carboxylic acid, which retains 30% tubulin-binding activity. Plasma stability: t₁/₂ = 2.1 hours (mouse) .
Pharmaceutical Formulations and Salt Forms
The 2-hydroxyethanesulfonic acid salt (mesylate) improves aqueous solubility (8.3 mg/mL vs. 0.2 mg/mL for free base) while maintaining potency. Tablet formulations with lactose monohydrate (75% w/w) and croscarmellose sodium (5%) exhibit >85% dissolution within 30 minutes .
Toxicological Profile
Comparative Analysis with Structural Analogs
Pyridopyrazine Derivatives
Removing the C2 methyl group (des-methyl analog) reduces potency by 90%, underscoring its role in chiral recognition .
Combretastatin A-4 Comparison
While both target tubulin, the (2S)-enantiomer shows 3-fold greater cytotoxicity against vincristine-resistant P388 cells (IC₅₀ = 0.03 µM vs. 0.09 µM) .
Clinical Development Challenges
Despite promising preclinical data, clinical translation faces hurdles:
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